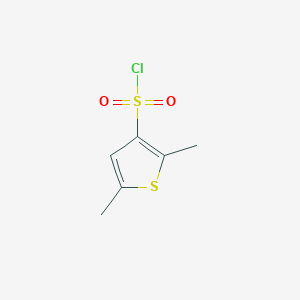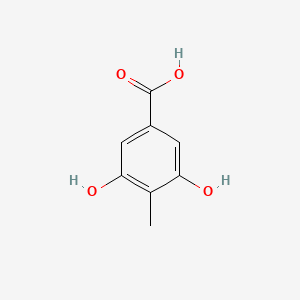
2,5-dimethylthiophene-3-sulfonyl Chloride
Descripción general
Descripción
2,5-Dimethylthiophene-3-sulfonyl chloride is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocyclic compounds. Thiophene derivatives are known for their diverse applications in organic synthesis and material science due to their unique chemical properties. Although the provided papers do not directly discuss 2,5-dimethylthiophene-3-sulfonyl chloride, they offer insights into the chemistry of related thiophene sulfonyl chlorides and their derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of thiophene sulfonyl derivatives can involve various methods, including oxidative chlorination and reactions with chlorosulfonic acid. For instance, 3-cyanopyridine-2-sulfonyl chlorides were synthesized by oxidative chlorination of the respective thiones . Similarly, thiophene-2-sulfonyl chloride reacted with chlorosulfonic acid to give a mixture of bis-sulfonyl chlorides . These methods suggest potential pathways for synthesizing 2,5-dimethylthiophene-3-sulfonyl chloride, although the exact procedure would depend on the starting materials and desired substituents.
Molecular Structure Analysis
The molecular structure of thiophene sulfonyl derivatives is characterized by the presence of a sulfonyl chloride group attached to the thiophene ring. The structure and electronic properties of such compounds can be studied using X-ray crystallography and quantum-chemical calculations, as demonstrated by the analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . These techniques could be applied to determine the precise molecular geometry and electronic distribution in 2,5-dimethylthiophene-3-sulfonyl chloride.
Chemical Reactions Analysis
Thiophene sulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. For example, they can react with amines, hydrazine, and sodium azide to form a range of derivatives . The reactivity of 2,5-dimethylthiophene-3-sulfonyl chloride would likely be similar, allowing for the formation of sulfonamides, hydrazides, and other functionalized products. The presence of the dimethyl groups may influence the reactivity and selectivity of the compound in these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene sulfonyl chlorides are influenced by their molecular structure. For instance, the photoremovable protecting group properties of 2,5-dimethylphenacyl sulfonic esters suggest that similar thiophene derivatives could be designed for light-induced deprotection reactions . The stability of sulfonium salts in different pH conditions, as seen with dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium chloride, also provides insights into the behavior of thiophene sulfonyl chlorides in aqueous environments . These properties are essential for their application in organic synthesis and biochemistry.
Aplicaciones Científicas De Investigación
1. Reaction with Other Compounds
2,5-Dimethylthiophene-3-sulfonyl chloride has been studied for its reactions with various compounds. Boyle (1966) investigated the reaction of similar sulfonyl chlorides with dimethylsulfoxide, producing sulfonic acid and chlorodimethyl sulfide. This study contributes to the understanding of reactions involving sulfonyl chlorides, indicating potential applications in synthetic chemistry (Boyle, 1966).
2. Synthesis of Fluorescent Sensors
The sulfonyl chloride family, including compounds similar to 2,5-dimethylthiophene-3-sulfonyl chloride, has been used in the synthesis of fluorescent sensors. Qureshi et al. (2019) synthesized fluorescent di-dansyl substituted ethoxy compounds, which act as selective sensors for metals like antimony and thallium. These findings suggest possible applications in environmental monitoring and detection of toxic metals (Qureshi et al., 2019).
3. Involvement in Various Chemical Reactions
Cremlyn et al. (1981) explored the reactions of thiophene sulfonyl derivatives, including interactions with amines, hydrazine, and sodium azide. This study enhances the understanding of the chemical behavior of sulfonyl chlorides in different contexts, indicating their versatility in chemical synthesis (Cremlyn et al., 1981).
4. Application in Molecular Probes
Dansyl chloride, a compound related to 2,5-dimethylthiophene-3-sulfonyl chloride, has been used in the detection of amino acids and serotonin in nervous tissue, as studied by Leonard & Osborne (1975). This application signifies the potential use of sulfonyl chlorides in biological research, particularly in neurochemistry (Leonard & Osborne, 1975).
5. Utility in Organic Synthesis
Holte et al. (1998) demonstrated the use of polymer-supported sulfonyl chloride in the synthesis of disubstituted 1,3-oxazolidin-2-ones. This example underscores the role of sulfonyl chlorides in facilitating solid-phase organic synthesis, contributing to the development of novel compounds (Holte et al., 1998).
Safety And Hazards
Propiedades
IUPAC Name |
2,5-dimethylthiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTPCYKEUFDVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381484 | |
| Record name | 2,5-dimethylthiophene-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethylthiophene-3-sulfonyl Chloride | |
CAS RN |
97272-04-3 | |
| Record name | 2,5-dimethylthiophene-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylthiophene-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)


